molecular formula C26H22N4O2S2 B5593557 1-benzyl-3-[N-benzyl-C-(furan-2-yl)carbonimidoyl]-6-(furan-2-yl)-1,3,5-triazinane-2,4-dithione

1-benzyl-3-[N-benzyl-C-(furan-2-yl)carbonimidoyl]-6-(furan-2-yl)-1,3,5-triazinane-2,4-dithione

Cat. No.: B5593557
M. Wt: 486.6 g/mol
InChI Key: VCGFPAQELTXUEQ-UHFFFAOYSA-N
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Description

1-benzyl-3-[N-benzyl-C-(furan-2-yl)carbonimidoyl]-6-(furan-2-yl)-1,3,5-triazinane-2,4-dithione is a complex organic compound that features a triazinane ring, furan rings, and benzyl groups

Properties

IUPAC Name

1-benzyl-3-[N-benzyl-C-(furan-2-yl)carbonimidoyl]-6-(furan-2-yl)-1,3,5-triazinane-2,4-dithione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S2/c33-25-28-24(22-14-8-16-32-22)29(18-20-11-5-2-6-12-20)26(34)30(25)23(21-13-7-15-31-21)27-17-19-9-3-1-4-10-19/h1-16,24H,17-18H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGFPAQELTXUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC=CO2)N3C(=S)NC(N(C3=S)CC4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-[N-benzyl-C-(furan-2-yl)carbonimidoyl]-6-(furan-2-yl)-1,3,5-triazinane-2,4-dithione typically involves multi-step organic reactionsCommon reagents used in these reactions include organoboron compounds, palladium catalysts, and base conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-[N-benzyl-C-(furan-2-yl)carbonimidoyl]-6-(furan-2-yl)-1,3,5-triazinane-2,4-dithione can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The carbonimidoyl group can be reduced to form amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings would yield furanones, while reduction of the carbonimidoyl group would yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[N-benzyl-C-(furan-2-yl)carbonimidoyl]-6-(furan-2-yl)-1,3,5-triazinane-2,4-dithione involves its interaction with molecular targets in the body. The furan and triazinane rings may allow it to bind to specific enzymes or receptors, modulating their activity. The benzyl groups could enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-[N-benzyl-C-(furan-2-yl)carbonimidoyl]-6-(furan-2-yl)-1,3,5-triazinane-2-thione: Similar structure but with one less sulfur atom.

    1-benzyl-3-[N-benzyl-C-(furan-2-yl)carbonimidoyl]-6-(furan-2-yl)-1,3,5-triazinane-2,4-dione: Similar structure but with oxygen atoms instead of sulfur.

Uniqueness

1-benzyl-3-[N-benzyl-C-(furan-2-yl)carbonimidoyl]-6-(furan-2-yl)-1,3,5-triazinane-2,4-dithione is unique due to the presence of both furan and triazinane rings, as well as the dithione functionality. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and development.

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